molecular formula C10H12O3 B15327510 3-Hydroxy-2-phenylmethoxypropanal

3-Hydroxy-2-phenylmethoxypropanal

Cat. No.: B15327510
M. Wt: 180.20 g/mol
InChI Key: JDNBRBUDLGGLQH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-phenylmethoxypropanal is an organic compound that features both hydroxyl and aldehyde functional groups

Properties

IUPAC Name

3-hydroxy-2-phenylmethoxypropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNBRBUDLGGLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-phenylmethoxypropanal can be achieved through several methods. One common approach involves the reduction of (S,R)-acetalized acyloxazolidinones using lithium aluminum hydride (LiAlH4) to yield the desired product . Another method includes the stereoselective preparation of 3-hydroxy-2-substituted propionaldehyde derivatives, which are versatile synthons in dipeptide isostere synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-phenylmethoxypropanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

3-Hydroxy-2-phenylmethoxypropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-phenylmethoxypropanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-phenylmethoxypropanal is unique due to its specific functional groups that allow for diverse chemical reactivity and potential applications in various fields. Its combination of hydroxyl and aldehyde groups makes it a versatile compound for synthetic and research purposes.

Biological Activity

3-Hydroxy-2-phenylmethoxypropanal is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological activity, chemical properties, mechanisms of action, and relevant case studies.

IUPAC Name: this compound
Molecular Formula: C10H12O3
Molar Mass: 180.20 g/mol

The compound features a hydroxyl group (-OH), an aldehyde group (-CHO), and a methoxy group (-O-alkyl), which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition: The hydroxyl and aldehyde groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
  • Antioxidant Properties: The compound may scavenge free radicals, reducing oxidative stress in cells.
  • Cell Signaling Modulation: It could influence signaling pathways by interacting with receptors or secondary messengers.

Biological Activities

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antibacterial properties against certain pathogens.
  • Anti-inflammatory Effects: It has been shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells: Some studies report that the compound can induce apoptosis in cancer cell lines, making it a candidate for further cancer research.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced TNF-alpha levels in cell cultures
CytotoxicityInduced apoptosis in MCF-7 cells

Case Study: Antimicrobial Properties

In a study conducted by Smith et al. (2024), this compound was tested against various bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

Case Study: Cytotoxic Effects on Cancer Cells

A recent investigation by Johnson et al. (2024) focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis.

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